An In-Depth Technical Guide to 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
An In-Depth Technical Guide to 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, a halogenated derivative of the benzoxepine scaffold. The benzoxepine core is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of chlorine atoms to the aromatic ring is a common strategy in drug discovery to modulate the compound's pharmacokinetic and pharmacodynamic properties.[2][3] This guide will cover the fundamental chemical properties, a plausible synthetic route, analytical characterization, and the potential biological significance of this specific dichlorinated benzoxepinone, providing a foundational resource for its further investigation and application in research and development.
Core Identification and Chemical Properties
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a synthetic organic compound. Its core structure consists of a seven-membered oxepine ring fused to a dichlorinated benzene ring, with a ketone functional group on the oxepine ring.
CAS Number: 1094253-83-4[4]
Chemical Structure
Caption: Chemical structure of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₈Cl₂O₂ |
| Molecular Weight | 231.08 g/mol |
| IUPAC Name | 8,9-dichloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one |
| Synonyms | 1-Benzoxepin-5(2H)-one, 8,9-dichloro-3,4-dihydro- |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2,3-Dichlorophenoxy)butanoic acid
-
To a solution of 2,3-dichlorophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
To this mixture, add ethyl 4-bromobutanoate dropwise and heat the reaction mixture to reflux.
-
After completion of the reaction (monitored by TLC), cool the mixture and filter off the solid.
-
Remove the solvent under reduced pressure.
-
Hydrolyze the resulting ester with an aqueous solution of a strong base (e.g., sodium hydroxide) to obtain the carboxylic acid.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 4-(2,3-dichlorophenoxy)butanoic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Suspend the 4-(2,3-dichlorophenoxy)butanoic acid in an excess of thionyl chloride and reflux until the solid dissolves.
-
Remove the excess thionyl chloride by distillation.
-
Dissolve the resulting crude acyl chloride in a dry, non-polar solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride, portion-wise.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.
Causality Behind Experimental Choices:
-
The use of a base in the first step is crucial to deprotonate the phenol, forming a more nucleophilic phenoxide ion for the reaction with the alkyl halide.
-
Thionyl chloride is an effective reagent for converting the carboxylic acid to the more reactive acyl chloride, which is necessary for the Friedel-Crafts acylation.
-
A Lewis acid is required to activate the acyl chloride and generate the acylium ion electrophile for the intramolecular aromatic substitution.
-
The reaction is performed under anhydrous conditions as the Lewis acid and the acyl chloride are sensitive to moisture.
Analytical Characterization
A comprehensive structural elucidation of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one requires a combination of spectroscopic techniques. While specific experimental data is not publicly available, the expected spectral features can be predicted based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic and aliphatic protons. The two aromatic protons will appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The two methylene groups of the oxepine ring adjacent to the oxygen and the carbonyl group will likely appear as triplets, while the central methylene group will be a multiplet, all in the upfield region (δ 2.0-4.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms. The carbonyl carbon will have a characteristic downfield shift (δ 190-200 ppm).[7] The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons attached to chlorine atoms showing a downfield shift. The aliphatic carbons of the oxepine ring will be observed in the upfield region (δ 20-70 ppm).
Infrared (IR) Spectroscopy[11][12]
The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected around 1680-1700 cm⁻¹ for an aromatic ketone.[8][9] Other significant peaks will include C-O stretching vibrations for the ether linkage (around 1200-1250 cm⁻¹) and C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). The C-Cl stretching vibrations will appear in the fingerprint region (below 800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) will be observed, which is a key diagnostic feature.
Analytical Workflow
Caption: A standard workflow for the analytical characterization of the title compound.
Potential Biological Significance and Applications
While no specific biological activity has been reported for 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one, the benzoxepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities including anticancer, anti-inflammatory, and antipsychotic properties.[1]
The presence of halogen atoms on a drug candidate can significantly influence its biological activity.[2] Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability.[3] Dichlorinated aromatic compounds, in particular, have been investigated for various therapeutic applications. For instance, the related compound 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine has been studied as an inhibitor of norepinephrine N-methyltransferase.[10]
Given the established biological relevance of the benzoxepine core and the often-favorable impact of dichlorination, 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one represents a valuable candidate for screening in various biological assays. Potential areas of investigation could include its cytotoxicity against cancer cell lines, its activity as an enzyme inhibitor, or its potential as a modulator of ion channels or receptors.[11]
Conclusion
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS No: 1094253-83-4) is a dichlorinated heterocyclic compound with potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route via intramolecular Friedel-Crafts acylation, and a framework for its analytical characterization. While its specific biological profile remains to be elucidated, its structural features suggest that it is a promising molecule for inclusion in screening libraries for a variety of therapeutic targets. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
- ResearchGate. (n.d.). Selective Friedel–Crafts Acylation Reactions of 2-Arylphenoxyacetic Acids: A Simple and Efficient Methodology to Synthesize Dibenzoxepine and Arylphenoxyacetic Acids: A Simple and Efficient Methodology to Synthesize Dibenzoxepine and Arylcoumaranone Derivatives.
- BenchChem. (2025).
- Chemistry Steps. (n.d.). Friedel–Crafts Acylation.
- Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Fuller, R. W., Hemrick-Luecke, S., Toomey, R. E., Horng, J. S., Ruffolo Jr, R. R., & Molloy, B. B. (1981). Properties of 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, an inhibitor of norepinephrine N-methyltransferase. Biochemical Pharmacology, 30(11), 1345–1352.
- ResearchGate. (n.d.). 1 H (A) and 13 C (B) NMR spectra of....
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582).
- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- Sokol, K. R., & Taylor, R. E. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(23), 4187-4202.
- PubMed. (2024). Advances in the Study of Halogenated Natural Products.
- Lee, J., Kim, J., & Kim, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
- Sokol, K. R., & Taylor, R. E. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(23), 4187-4202.
- BLDpharm. (n.d.). 1094253-83-4|8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one.
- Scribd. (n.d.). Infrared Spectroscopy of Ketones.
-
Sangwan, N. K., & Rastogi, S. N. (1984). Synthesis of novel heterocycles, 2,3,4,11-tetrahydro-3,6-dihydroxy-5H-pyrano[2,3-c][12]benzoxepin-5-one and 4'-chloromethyl-6-hydroxyspiro[1-benzoxepin-3(2H),2'(1,3)dioxolane]-5(4H)-one. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 23(12), 1284-1286.
- Sokol, K. R., & Taylor, R. E. (2021).
- Kuntala, N., Telu, J. R., Anireddy, J. S., & Pal, S. (2018). A Brief Overview on Chemistry and Biology of Benzoxepine. Letters in Drug Design & Discovery, 15(9), 944-954.
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
- PubMed. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*.
- ResearchGate. (n.d.). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). a) Examples of biologically active compounds containing benzoxepine scaffold; b) Our work concept.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- RSC Publishing. (n.d.). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Taniguchi, M., & Lindsey, J. S. (2012). Synthesis of meso-substituted chlorins via tetrahydrobilene-a intermediates. The Journal of organic chemistry, 77(17), 7353–7365.
- Illinois State University. (2015). Infrared Spectroscopy.
- Komaki, Y., Imai, R., & Maruyama, T. (2015). Carcinogenicity of the chlorination disinfection by-product MX. Mutation research.
- PubChem. (n.d.). 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol.
- ResearchGate. (n.d.). Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 1094253-83-4|8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one|BLD Pharm [bldpharm.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
